Zoptarelin doxorubicin, also known as AEZS-108, is a targeted chemotherapeutic agent that combines the potent cytotoxic effects of doxorubicin with the specificity of a luteinizing hormone-releasing hormone (LHRH) agonist. This compound is designed to selectively target LHRH receptors, which are often overexpressed in certain cancers, particularly ovarian cancer. The rationale behind this design is to enhance the therapeutic efficacy of doxorubicin while minimizing systemic toxicity.
Zoptarelin doxorubicin is classified as an anthracycline antibiotic conjugate. It is derived from the natural product doxorubicin, which is widely used in cancer therapy due to its ability to intercalate DNA and inhibit topoisomerase II. The addition of the LHRH agonist moiety allows for targeted delivery to LHRH receptor-positive tumors, potentially improving treatment outcomes in patients with specific cancer types, such as ovarian cancer and prostate cancer .
The synthesis of zoptarelin doxorubicin involves several key steps that integrate peptide chemistry with traditional organic synthesis techniques. The process typically includes:
The chemical reactions involved in synthesizing zoptarelin doxorubicin primarily include:
Zoptarelin doxorubicin exerts its anticancer effects through a dual mechanism:
This mechanism highlights the potential for reduced side effects compared to conventional chemotherapy, as normal tissues with low LHRH receptor expression are less likely to be affected .
These properties are essential for determining suitable formulations for clinical use and understanding its behavior in biological systems .
Zoptarelin doxorubicin has significant applications in oncology:
The ongoing research into its efficacy and safety continues to expand its potential applications within cancer therapy .
Zoptarelin doxorubicin (AEZS-108, AN-152) is a rationally designed hybrid molecule integrating a synthetic luteinizing hormone-releasing hormone (LHRH) agonist with the anthracycline chemotherapeutic agent doxorubicin. The molecular architecture features D-Lys⁶-LHRH (zoptarelin) as the targeting moiety, covalently bound to doxorubicin through a glutaryl diacid spacer (HOOC-(CH₂)₃-COOH). This linkage forms a stable amide bond with the ε-amino group of the D-Lys⁶ residue in the peptide, while the opposite terminus conjugates to the C-14 hydroxyl group of doxorubicin via an ester bond, resulting in the final conjugate with the molecular formula C₉₁H₁₁₇N₁₉O₂₆ and a molecular weight of 1893.044 g/mol [1] [4] [6].
The ester bond between the glutaryl spacer and doxorubicin serves as a specific cleavage site for intracellular carboxylesterases, facilitating controlled drug release after internalization into target cells [1] [7]. This design leverages the overexpression of LHRH receptors (LHRH-R) on various cancer cells (e.g., ~80% of endometrial, ovarian, and prostate cancers) while minimizing exposure to non-target tissues [1] [8]. The conjugation preserves the receptor-binding affinity of the LHRH agonist component and the DNA-intercalating capacity of doxorubicin, enabling dual functionality: targeted delivery via receptor-mediated endocytosis and cytotoxic payload release [1] [6].
Component | Chemical Feature | Function |
---|---|---|
LHRH Agonist | D-Lys⁶-LHRH (zoptarelin) | Targets LHRH receptors overexpressed on cancer cells |
Spacer | Glutaryl group (HOOC-(CH₂)₃-COOH) | Links peptide to doxorubicin; provides steric flexibility |
Peptide-Doxorubicin Bond | Ester bond at C-14 OH of doxorubicin | Cleavable by intracellular carboxylesterases for drug release |
Molecular Formula | C₉₁H₁₁₇N₁₉O₂₆ | Total molecular weight: 1893.044 g/mol |
Mechanistic Outcome | Receptor-mediated internalization | Concentrates doxorubicin in LHRH-R⁺ cells; reduces off-target cytotoxicity |
Structural refinement of zoptarelin doxorubicin focused on enhancing binding affinity to LHRH receptors and optimizing intracellular drug release kinetics. The substitution of glycine at position 6 of native LHRH with D-lysine (D-Lys⁶) was critical for two reasons:
The glutaric acid spacer was optimized to balance stability in circulation and efficient intracellular cleavage. Its 5-atom chain provides sufficient distance between the peptide and doxorubicin, preventing steric hindrance during receptor binding. Upon internalization, lysosomal enzymes (e.g., cathepsin B) hydrolyze the ester bond, releasing active metabolites including doxorubicin-glutarate and free doxorubicin [7] [8]. This spacer design also mitigates recognition by multidrug resistance (MDR) transporters, retaining efficacy in doxorubicin-resistant cell lines [8].
Modification | Rationale | Functional Outcome |
---|---|---|
D-Lys⁶ substitution | Stabilizes β-turn conformation; protease resistance | Enhances LHRH-R binding affinity (IC₅₀ < 10 nM) [1] |
Glutaryl spacer | Balances hydrophilicity/length; esterase sensitivity | Enables tumor-specific drug release; reduces off-target cardiotoxicity [7] |
Free N-terminus | Preserves pyroGlu¹ interaction with LHRH-R | Maintains receptor activation and internalization kinetics [1] |
C-terminal Pro⁹-Gly¹⁰-NH₂ | Mimics native LHRH C-terminus | Facilitates receptor dimerization and signaling [8] |
The ester linkage in zoptarelin doxorubicin presents distinct stability advantages and challenges compared to other bioconjugation strategies. In vitro studies show the ester bond exhibits moderate plasma stability (t₁/₂ ~6–8 hours in human serum), reducing premature doxorubicin release during circulation [7]. However, it is highly susceptible to hydrolysis in lysosomal compartments (pH 4.5–5.0) and enzymatic cleavage by carboxylesterases, ensuring payload release specifically within cancer cells [1] [7]. This contrasts with oxime-linked conjugates (e.g., daunorubicin-GnRH-III), which demonstrate superior plasma stability (t₁/₂ >24 hours) but require acidic pH or cathepsin B for drug release, potentially slowing cytotoxicity [3] [7].
Bioconjugation methodologies for zoptarelin doxorubicin employ solid-phase peptide synthesis (SPPS) for the D-Lys⁶-LHRH moiety, followed by solution-phase coupling to doxorubicin-glutarate activated esters. This approach achieves high conjugation yields (>85%) and minimizes side products [6] [7]. Degradation studies using rat liver lysosomal homogenates confirm efficient generation of active metabolites:
Parameter | Ester-Linked (Zoptarelin Doxorubicin) | Oxime-Linked Conjugates | Amide-Linked Conjugates |
---|---|---|---|
Plasma Half-life | 6–8 hours | >24 hours | >48 hours |
Cleavage Mechanism | Carboxylesterases/acidic pH | Cathepsin B/acidic pH | Proteolytic degradation |
Drug Release Rate | Fast (t₁/₂ ~2 h in lysosomes) | Moderate (t₁/₂ ~6 h in lysosomes) | Slow (t₁/₂ >12 h) |
Synthetic Yield | >85% | >95% | 70–80% |
Major Metabolite | Doxorubicin-glutarate | Aminooxyacetyl-doxorubicin | None (conjugate remains intact) |
The structural integrity of the conjugate under physiological conditions is validated by its receptor-specific internalization, demonstrated via competitive binding assays. Incubation with excess LHRH superagonist (e.g., triptorelin) reduces cellular uptake of zoptarelin doxorubicin by >90% in LHRH-R⁺ cells, confirming target-dependent trafficking [1] [8].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: